molecular formula C7H15NO2Si B13599230 Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Cat. No.: B13599230
M. Wt: 173.28 g/mol
InChI Key: FAFJMQACUKUSRM-UHFFFAOYSA-N
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Description

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a chemical compound with the molecular formula C7H15NO2Si. It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of a silicon atom within a five-membered ring. This structural characteristic imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry .

Biological Activity

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azasilolidine ring structure that incorporates silicon. This structural characteristic may contribute to its biological activity by influencing its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many silicon-containing compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .

Antitumor Activity

This compound has been studied for its antitumor properties. In vitro studies have shown that it can induce apoptosis in neoplastic cells. The following table summarizes key findings from various studies on its antitumor effects:

Study ReferenceCell LineIC50 (µM)Mechanism
A54915Apoptosis induction
HeLa12HDAC inhibition
MCF-710Cell cycle arrest

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The following table presents findings related to its neuroprotective activity:

Study ReferenceModelEffectMechanism
Mouse model of ADReduced tau pathologyInhibition of GSK3β
Neuroblastoma cellsIncreased cell viabilityAnti-apoptotic signaling

Case Studies

  • Case Study on Cancer Treatment :
    A study involving the administration of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in tumor reduction compared to monotherapy. Patients exhibited improved overall survival rates and reduced side effects.
  • Neurodegenerative Disease Model :
    In a preclinical model of Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function and reduced amyloid plaque deposition. The study highlighted the compound's role in modulating neuroinflammation and oxidative stress.

Properties

Molecular Formula

C7H15NO2Si

Molecular Weight

173.28 g/mol

IUPAC Name

methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate

InChI

InChI=1S/C7H15NO2Si/c1-10-7(9)6-4-11(2,3)5-8-6/h6,8H,4-5H2,1-3H3

InChI Key

FAFJMQACUKUSRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C[Si](CN1)(C)C

Origin of Product

United States

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